

# MT1-MMP: A Technical Guide to Substrate Specificity and Degradation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MT1

Cat. No.: B8134400

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Membrane Type 1-Matrix Metalloproteinase (**MT1-MMP**, also known as MMP-14), a critical enzyme in cellular invasion, tissue remodeling, and signaling. We will explore its diverse substrate portfolio, the complex mechanisms governing its activity and degradation, and its role in key signaling pathways. This guide also includes detailed experimental protocols and a summary of its relevance as a therapeutic target.

## Introduction to MT1-MMP (MMP-14)

Membrane Type 1-Matrix Metalloproteinase is a zinc-dependent endopeptidase anchored to the cell membrane through a type-I transmembrane domain.[1][2] Unlike most secreted MMPs, its localization on the cell surface allows for focused proteolytic activity, making it a potent modifier of the pericellular environment.[3] **MT1-MMP** plays a crucial role in physiological processes like skeletal development and wound healing, but its activity is also heavily implicated in pathological conditions, particularly cancer cell invasion and metastasis, where it is considered a key facilitator.[2][3][4] Its functions extend beyond simple matrix degradation to include the activation of other proteases and the modulation of cellular signaling pathways.[2][5]

## MT1-MMP Substrate Specificity

**MT1-MMP** possesses a broad substrate specificity, enabling it to cleave a wide array of extracellular and cell-surface molecules. This versatility is central to its role in regulating the cellular microenvironment, cell migration, and intercellular communication. A consensus substrate sequence has been identified as P-X-G/P-L at the P3-P1' positions, though variations exist.[\[6\]](#)

The substrates of **MT1-MMP** can be broadly categorized as follows:

- **Extracellular Matrix (ECM) Components:** **MT1-MMP** is a primary collagenase, crucial for initiating the degradation of fibrillar collagens, which are resistant to most other proteases.[\[3\]](#)  
[\[5\]](#) Its ability to degrade these structural proteins is essential for creating paths for migrating cells.[\[3\]](#)
- **Zymogen Activation:** It acts as a key activator for other MMPs, most notably pro-MMP-2 (gelatinase A), creating a cascade of proteolytic activity.[\[4\]](#)[\[5\]](#)[\[7\]](#)
- **Cell-Surface Proteins:** By cleaving receptors and adhesion molecules, **MT1-MMP** directly alters cell-matrix and cell-cell interactions, promoting cell motility.[\[7\]](#)[\[8\]](#)
- **Bioactive Molecules:** It processes a variety of signaling molecules, including chemokines and growth factors, thereby regulating inflammation, angiogenesis, and cell signaling.[\[9\]](#)[\[10\]](#)

Table 1: Known Substrates of **MT1-MMP**

| Substrate Category            | Substrate Example  | Representative Cleavage Site  | Biological Consequence  |
|-------------------------------|--|---|---|
| ECM Proteins                  | Type I, II, III Collagens                                      | Gly-Leu / Gly-Ile   | Initiates degradation of fibrillar collagen, enabling cell invasion.<br><a href="#">[3]</a> <a href="#">[5]</a>   |
| Fibronectin                   | Multiple sites   | Disrupts fibronectin matrix, promotes cell migration, and can generate pro-inflammatory fragments.<br><a href="#">[5]</a> <a href="#">[11]</a> <a href="#">[12]</a><br><a href="#">[13]</a> |   |
| Laminin-5 (γ2 subunit)        | Ala-Gln  | Promotes cell migration.<br><a href="#">[9]</a>   |   |
| Aggrecan                      | Asn <sup>341</sup> -Phe <sup>342</sup><br>("aggrecanase" site) | Degrades cartilage matrix.<br><a href="#">[12]</a> <a href="#">[14]</a>   |   |
| Vitronectin, Tenascin         | Not specified  | ECM remodeling.<br><a href="#">[9]</a>  |   |
| Zymogens                      | pro-MMP-2  | Asn-Leu   | Activation of MMP-2, leading to further degradation of denatured collagens and basement membrane components.<br><a href="#">[5]</a> <a href="#">[7]</a> |
| pro-MMP-13<br>(Collagenase-3) | Glu-Leu  | Activation of a potent collagenase, amplifying collagen degradation.<br><a href="#">[5]</a> <a href="#">[9]</a>   |   |
| pro-MMP-8<br>(Collagenase-2)  | Not specified  | Activation of neutrophil collagenase.<br><a href="#">[9]</a>  |   |

|  |  |  |  |
|--|--|--|--|
| Cell-Surface Proteins                  | CD44                                   | Thr <sup>130</sup> -Gln <sup>265</sup>   | Promotes cell detachment from the matrix and enhances migration. <a href="#">[5]</a> <a href="#">[8]</a> |
| Syndecan-1                             | Ala <sup>243</sup> -Ser                | Shedding of the ectodomain promotes cell migration. <a href="#">[8]</a>                            |  |
| ICAM-1                                 | Not specified                          | Shedding of the adhesion molecule at the leading edge of migrating cells. <a href="#">[8]</a>      |  |
| MUC1                                   | Multiple sites                         | Shedding of the mucin, potentially altering cell adhesion and signaling. <a href="#">[15]</a>      |  |
| VEGFR-1                                | Not specified                          | Cleavage may shift signaling balance towards pro-angiogenic VEGFR-2 activity. <a href="#">[12]</a> |  |
| Bioactive Molecules                    | pro-TNF- $\alpha$                      | Ala-Val  | Release of active, soluble TNF- $\alpha$ . <a href="#">[10]</a>  |
| IL-8                                   | Not specified                          | Processing of the neutrophil chemokine.<br><a href="#">[10]</a>                                    |  |
| SDF-1 (CXCL12)                         | Not specified                          | Inactivation of the chemokine. <a href="#">[9]</a>   |  |
| Connective Tissue Growth Factor (CTGF) | Ala <sup>181</sup> -Tyr <sup>182</sup> | May disengage matrix-binding domains from signaling domains. <a href="#">[13]</a>                  |  |

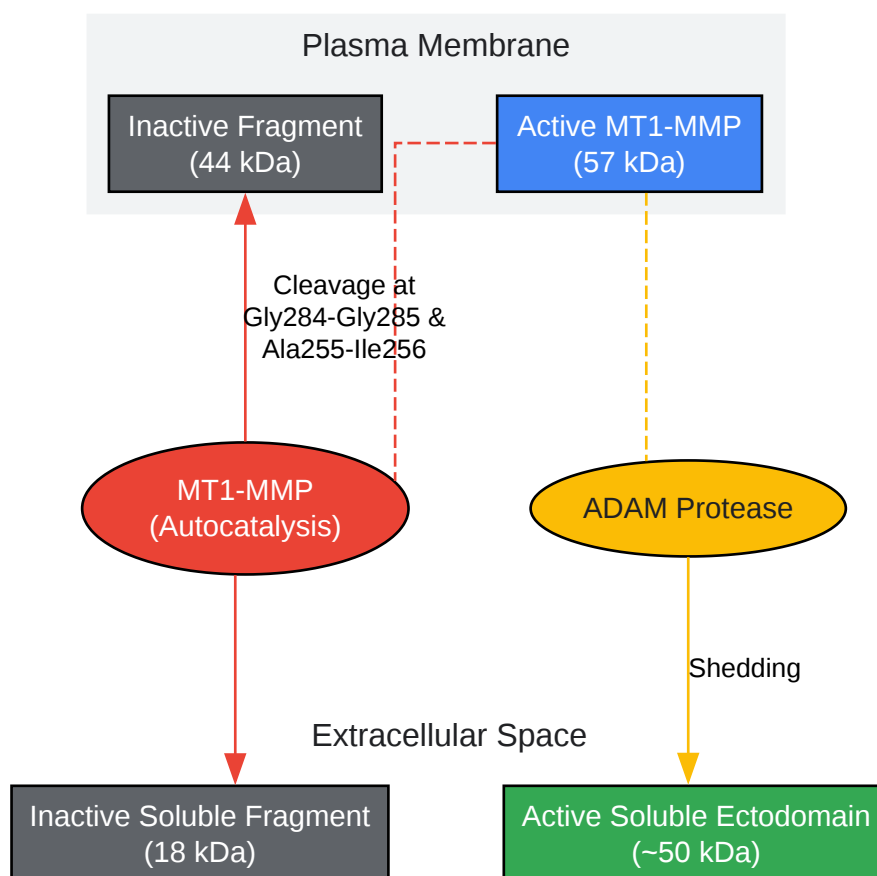
## Regulation and Degradation of MT1-MMP

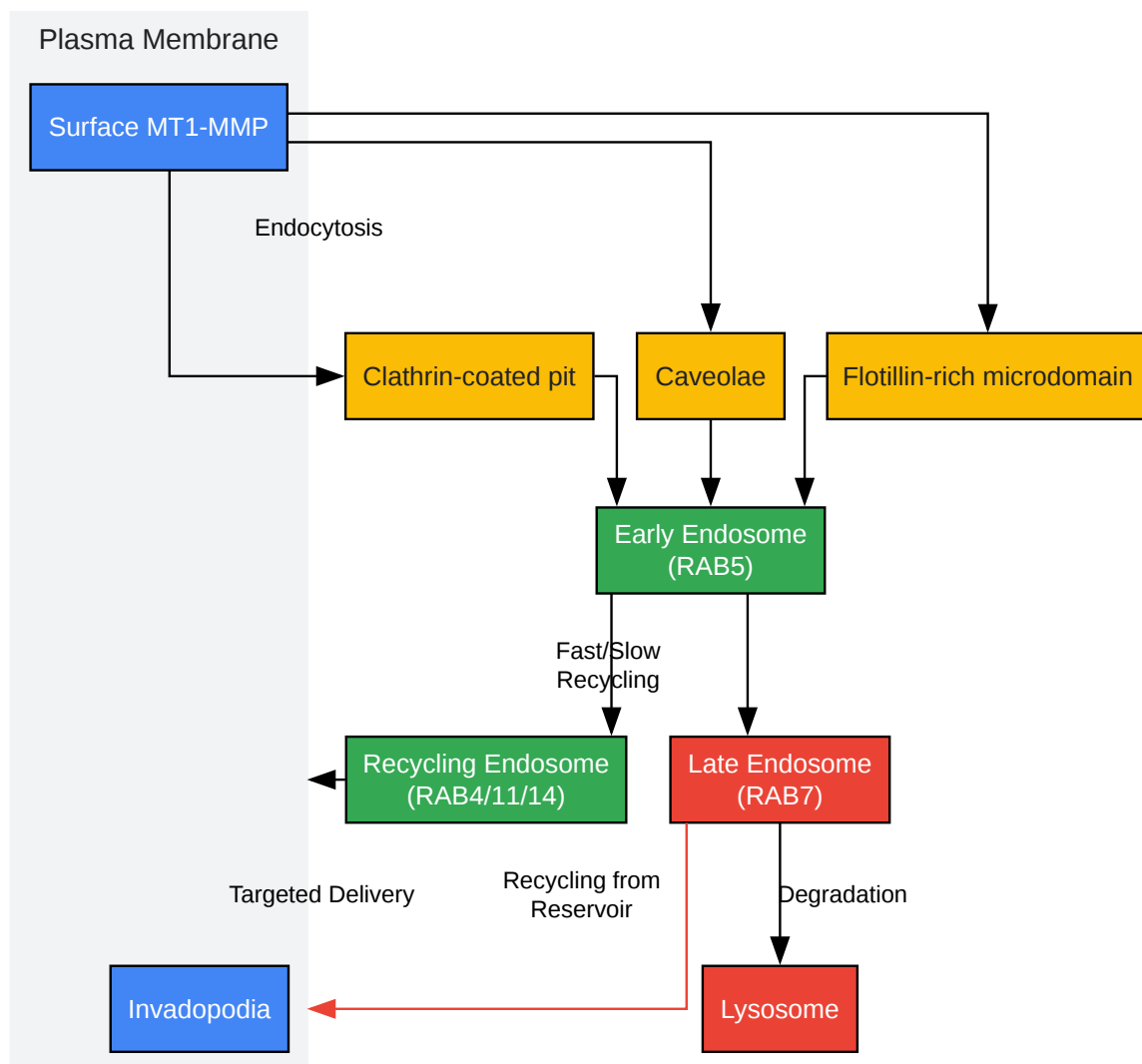
The potent activity of **MT1-MMP** is tightly controlled through multiple mechanisms, including transcriptional regulation, trafficking, and several modes of degradation and inactivation.

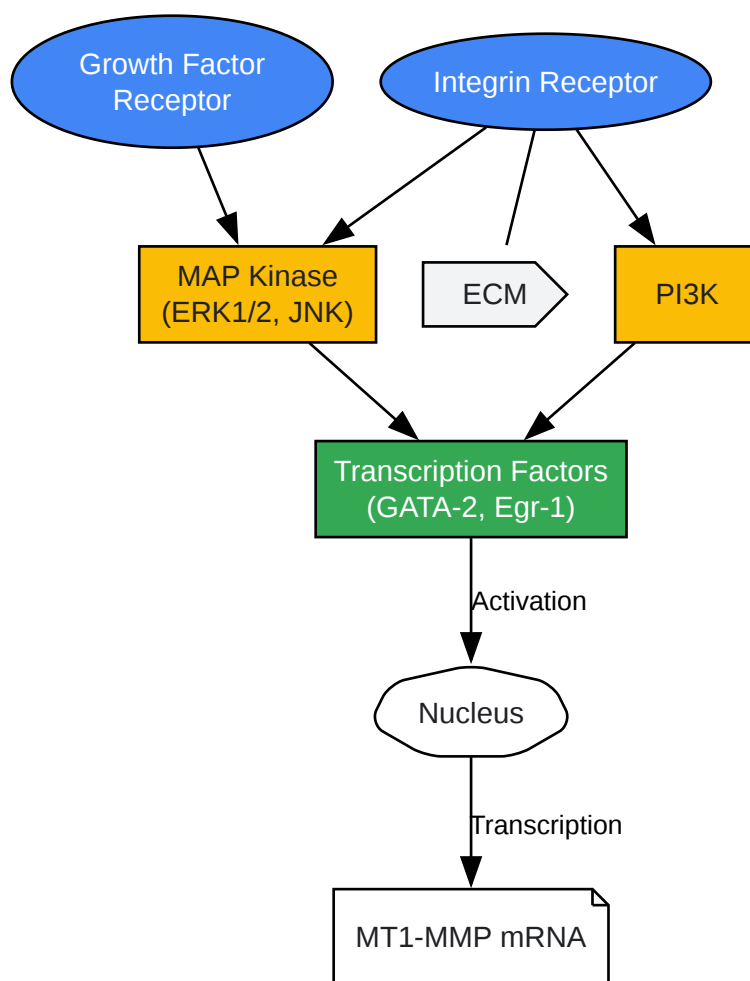
### Autocatalytic and Non-Autocatalytic Shedding

A primary mechanism for downregulating **MT1-MMP** activity at the cell surface is through proteolytic shedding, which can occur via several pathways:

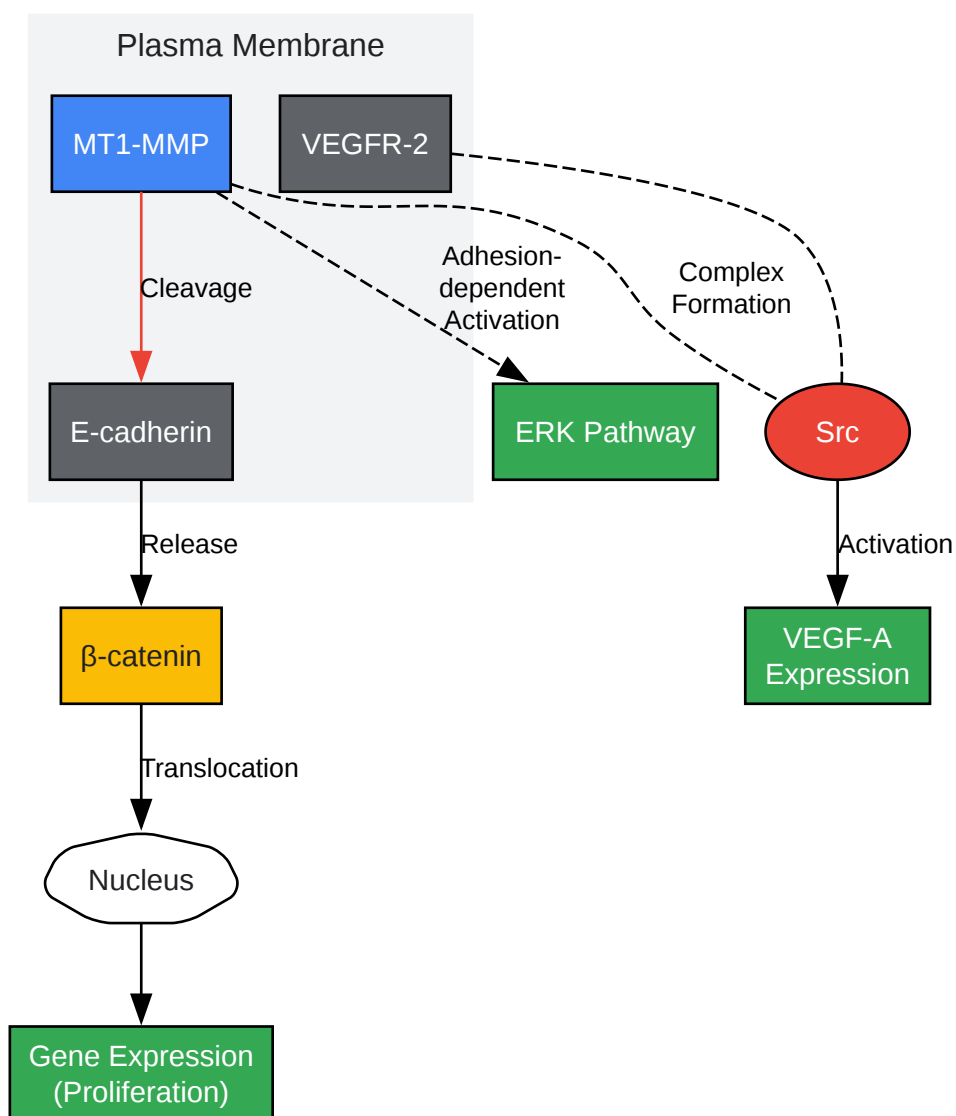
- **Autocatalytic Processing:** Active **MT1-MMP** can cleave itself in an intermolecular process. [16] A primary cleavage at Gly<sup>284</sup>-Gly<sup>285</sup> in the hinge region, followed by a second cleavage at Ala<sup>255</sup>-Ile<sup>256</sup> within the catalytic domain, results in the release of an inactive 18 kDa soluble fragment and leaves an inactive 44 kDa fragment bound to the membrane.[16][17] This process effectively terminates the enzyme's activity.[16]
- **Non-Autocatalytic Shedding:** Other proteases, including members of the ADAM (A Disintegrin and Metalloproteinase) family, can cleave **MT1-MMP** in its stem region to release a larger, catalytically active soluble ectodomain (~50-52 kDa).[16][18] This may broaden the enzyme's sphere of influence to the pericellular space.[18] Additionally, MT3-MMP and ADAMTS9 have been reported to degrade **MT1-MMP**. [16][19]

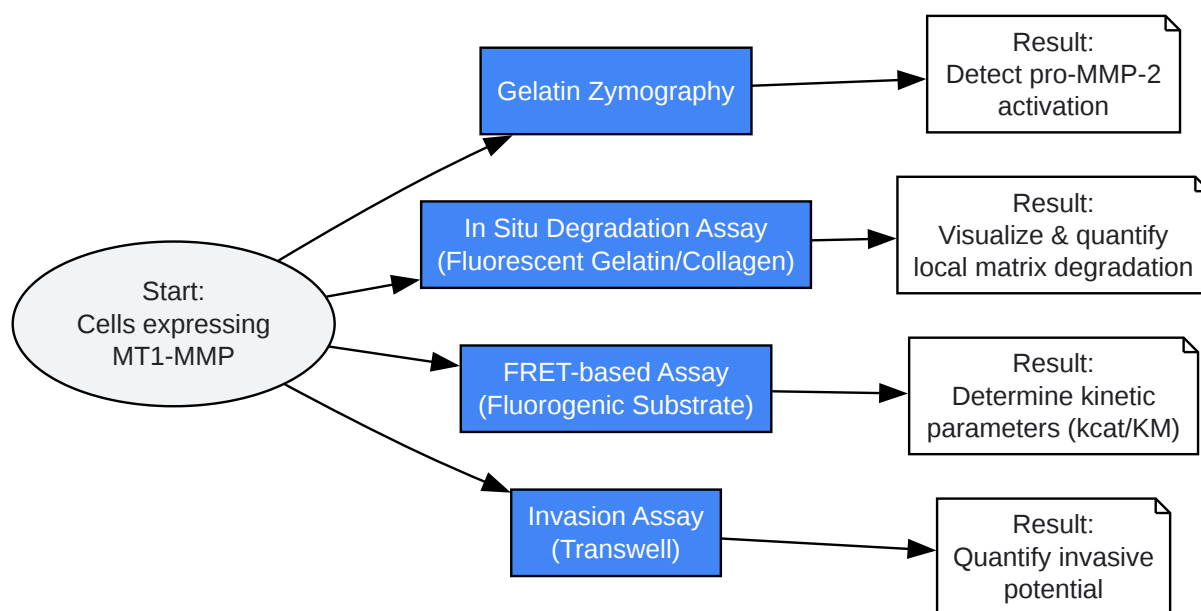












[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1-MMP-dependent cell migration: proteolytic and non-proteolytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteases: Underutilized targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Membrane-Type 1 Matrix Metalloproteinase–Substrate Interactions in Pathogenesis [mdpi.com]
- 6. Identification of substrate sequences for membrane type-1 matrix metalloproteinase using bacteriophage peptide display library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MT1-MMP is the critical determinant of matrix degradation and invasion by ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Pathways for Cell Surface MT1-MMP Localization in Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Type 1-Matrix Metalloproteinase: Substrate Diversity in Pericellular Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane protease proteomics: Isotope-coded affinity tag MS identification of undescribed MT1–matrix metalloproteinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Membrane-Type 1 Matrix Metalloproteinase–Substrate Interactions in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. MT1-MMP mediates MUC1 shedding independent of TACE/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cleavage at the stem region releases an active ectodomain of the membrane type 1 matrix metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [MT1-MMP: A Technical Guide to Substrate Specificity and Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134400#mt1-mmp-substrate-specificity-and-degradation]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)